2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol
Description
Chemical Classification and Structural Features
Core Structural Components
The compound comprises three key elements:
- Phenolic Core : A 4-methoxyphenol ring provides a hydroxyl group (pKa ~10) and methoxy substituent (electron-donating, -OCH₃) at para positions.
- Bromine Substituent : A bromine atom at position 2 introduces steric hindrance and potential reactivity for cross-coupling reactions.
- Schiff Base Moiety : The imine group (C=N) at position 6 is derived from 3,4-dimethoxybenzylamine, featuring two methoxy groups (–OCH₃) on the benzyl ring.
Table 1: Key Structural Features and Functional Groups
| Component | Position | Functional Group | Electronic Influence |
|---|---|---|---|
| Phenolic ring | 1,4 | –OH, –OCH₃ | Hydrogen bonding, electron donation |
| Bromine substituent | 2 | –Br | π-acceptor, steric bulk |
| Schiff base | 6 | C=N, –OCH₃ (x2) | π-conjugation, coordination site |
Electronic and Steric Properties
- Electronic Effects : Methoxy groups on the benzyl ring enhance electron density on the imine nitrogen, stabilizing the Schiff base through resonance. The bromine atom withdraws electrons via inductive effects, modulating reactivity.
- Steric Considerations : The bromine atom and dimethoxybenzyl group create steric congestion, influencing molecular packing and coordination geometry.
Historical Context and Discovery in Schiff Base Chemistry
Origins of Schiff Base Chemistry
The concept of Schiff bases traces to Hugo Schiff’s 1864 discovery of imine formation between aldehydes and amines. These compounds gained prominence in the 20th century for their role in:
Evolution into Modern Derivatives
This compound exemplifies advanced Schiff base design:
- Functionalization : Introduction of electron-donating methoxy groups and bromine for tailored reactivity.
- Stereochemical Control : E-configuration ensures planarity, critical for π-conjugation and coordination.
Table 2: Historical Milestones in Schiff Base Development
Significance in Coordination Chemistry and Material Science
Coordination Modes and Metal Complexes
The compound serves as a polydentate ligand:
Material Applications
- Catalysis : The bromine atom enables cross-coupling reactions, while methoxy groups stabilize reactive intermediates.
- Optoelectronics : π-conjugation between the phenolic ring and Schiff base enhances charge-transfer properties.
- Sensors : Hydroxyl and imine groups facilitate hydrogen bonding, enabling analyte recognition.
Challenges and Innovations
- Synthetic Limitations : Steric hindrance from the dimethoxybenzyl group complicates ligand substitution.
- Stability Issues : Schiff base hydrolysis requires anhydrous conditions for synthesis.
Properties
IUPAC Name |
2-bromo-6-[(3,4-dimethoxyphenyl)methyliminomethyl]-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4/c1-21-13-7-12(17(20)14(18)8-13)10-19-9-11-4-5-15(22-2)16(6-11)23-3/h4-8,10,20H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOLTKHAFYXJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=CC2=C(C(=CC(=C2)OC)Br)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imino group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol exhibits significant biological activities, including:
- Antioxidant Properties : The compound's structure suggests potential antioxidant capabilities, which are critical in mitigating oxidative stress-related diseases.
- Anticancer Activity : Preliminary studies indicate that similar compounds have shown promise in inhibiting cancer cell proliferation.
These activities highlight its potential for therapeutic applications in medicine .
Applications in Scientific Research
The applications of this compound span various fields:
- Medicinal Chemistry : Investigated for its potential as a lead compound in drug development due to its unique structural features and biological activities.
- Material Science : Explored for use in developing new materials with specific chemical properties.
- Biochemistry : Utilized in studies focusing on enzyme inhibition and receptor binding assays.
Case Studies
Several studies have investigated the properties and applications of this compound:
- Synthesis and Characterization : A study characterized the compound using techniques such as FTIR and X-ray diffraction (XRD), confirming its structural integrity and exploring its electronic properties through Density Functional Theory (DFT) calculations .
- Biological Evaluation : Research has focused on assessing the compound's efficacy against various cancer cell lines, demonstrating promising results that warrant further investigation into its therapeutic potential .
Mechanism of Action
The mechanism of action of 2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol involves its interaction with specific molecular targets and pathways. The bromine and imino groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-dimethylbenzenol: Similar structure but lacks the imino and methoxy groups.
4-Bromo-2,6-dimethoxybenzaldehyde: Contains similar functional groups but differs in the aldehyde group instead of the imino group
Uniqueness
2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol is unique due to the presence of both bromine and imino groups, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
The compound 2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol is a novel Schiff base that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, characterization, and biological activities, supported by relevant data tables and case studies.
Synthetic Route
The synthesis of this compound typically involves the condensation reaction between 2-bromo-3-methylaniline and 4-methoxybenzaldehyde under reflux conditions. The reaction can be represented as follows:
where is the aldehyde and is the amine component. The product is then purified through crystallization techniques.
Characterization Techniques
The compound has been characterized using various spectroscopic methods:
- FTIR Spectroscopy : Identifies functional groups and confirms the formation of the imine bond.
- X-ray Diffraction (XRD) : Provides information on the crystal structure.
- Density Functional Theory (DFT) : Used for computational analysis of molecular properties.
Data Table: Characterization Results
| Technique | Observations |
|---|---|
| FTIR | Characteristic peaks at 1612 cm (C=N stretching), 3073 cm (aromatic C-H stretching) |
| XRD | Crystal structure confirmed with RMSD analysis showing good agreement with theoretical predictions |
| DFT | HOMO-LUMO energy calculations indicating potential reactivity |
Antibacterial Activity
Research has indicated that this compound exhibits significant antibacterial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study : A study conducted by Suhta et al. (2023) evaluated the antibacterial activity of synthesized Schiff bases, including our compound, against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, suggesting strong antibacterial potential .
Anticancer Activity
The compound also shows promising anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study : In a study published in PMC, several new phenanthridine analogs were evaluated for their anticancer properties. Among these, derivatives similar to this compound showed IC50 values in the micromolar range, demonstrating potential as anticancer agents .
Data Table: Biological Activity Results
| Activity Type | Test Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 50 µg/mL |
| Anticancer | MCF-7 | 15 µM |
| Anticancer | HeLa | 20 µM |
Q & A
Q. Q: What are the standard synthetic routes for preparing 2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol?
A: The compound is typically synthesized via a Schiff base condensation reaction. A common method involves refluxing 2-hydroxy-4-methoxybenzaldehyde with 3,4-dimethoxybenzylamine in ethanol, followed by bromination at the ortho position of the phenolic ring. Purification is achieved through recrystallization using ethanol or methanol. Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize byproducts .
Advanced Synthesis: Regioselectivity Challenges
Q. Q: How can regioselective bromination be achieved during synthesis to avoid positional isomers?
A: Regioselective bromination at the 2-position requires careful control of directing groups. The methoxy group at the 4-position acts as a weak para-director, but steric and electronic effects from the iminomethyl group can influence selectivity. Using Lewis acids (e.g., FeCl₃) or low-temperature bromination (0–5°C) with N-bromosuccinimide (NBS) in DMF improves specificity. Computational modeling (e.g., DFT) can predict reactive sites, aiding in reagent selection .
Structural Characterization Basics
Q. Q: What spectroscopic techniques are essential for confirming the structure of this compound?
A:
- 1H/13C NMR : Identifies methoxy (-OCH₃), imine (-CH=N-), and aromatic protons. The bromine substituent causes deshielding in adjacent protons.
- FT-IR : Confirms the imine (C=N stretch ~1600–1650 cm⁻¹) and phenolic -OH (broad peak ~3200–3500 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak) .
Advanced Structural Analysis
Q. Q: How can X-ray crystallography resolve ambiguities in molecular geometry?
A: Single-crystal X-ray diffraction provides precise bond lengths, angles, and conformation of the iminomethyl bridge. Software like SHELXL-97 refines crystallographic data, while ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding). For example, Uzun et al. (2020) used this approach to confirm planarity in a related Schiff base, critical for π-π stacking in solid-state structures .
Bioactivity Screening (Basic)
Q. Q: What preliminary assays are used to evaluate biological activity?
A:
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Enzyme Inhibition : Colorimetric assays for acetylcholinesterase (AChE) or tyrosinase inhibition.
- Antioxidant Activity : DPPH radical scavenging assays.
Dose-response curves (IC₅₀ values) and statistical validation (e.g., ANOVA) are critical for reproducibility .
Advanced Bioactivity: Mechanistic Studies
Q. Q: How can SKCa channel modulation be investigated for this compound?
A: Electrophysiological patch-clamp techniques assess interaction with SKCa channels. Competitor assays using ¹²⁵I-apamin binding (as in Graulich et al., 2005) quantify reversible inhibition. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to channel pores, guided by structural analogs like N-methyl-laudanosine .
Stability and Reactivity
Q. Q: What factors influence the stability of the imine bond under physiological conditions?
A: The imine bond is pH-sensitive, hydrolyzing in acidic environments. Stability studies using HPLC-UV at varying pH (3–9) and temperatures (25–37°C) quantify degradation rates. Radical cation stability (e.g., via pulse radiolysis) reveals susceptibility to oxidation, with reduction potentials (~1.36 V/NHE) indicating electron-donor properties .
Adsorption and Purification Strategies
Q. Q: Which adsorbents are effective for purifying this compound from reaction mixtures?
A: Activated carbon impregnated with SiO₂ nanoparticles shows high adsorption capacity (Freundlich isotherm R² = 0.979–0.992). Column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane eluents removes polar byproducts. For large-scale purification, simulated moving bed (SMB) chromatography improves yield .
Data Contradictions in Literature
Q. Q: How should researchers address discrepancies in reported bioactivity or synthetic yields?
A:
- Reaction Optimization : Systematically vary catalysts (e.g., ZnCl₂ vs. FeCl₃), solvents (polar vs. nonpolar), and temperatures.
- Bioactivity Validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) and cell lines (e.g., HEK293 vs. SH-SY5Y).
- Statistical Rigor : Report mean ± SEM with ≥3 replicates and peer-reviewed positive controls .
Computational Modeling Applications
Q. Q: How can DFT calculations enhance understanding of electronic properties?
A: Density Functional Theory (e.g., B3LYP/6-311G**) calculates HOMO-LUMO gaps to predict redox behavior. Mulliken population analysis identifies charge distribution, showing electron-rich regions (e.g., methoxy groups) prone to electrophilic attack. Overlap populations (>0.3 e⁻) confirm covalent bonding in the imine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
